molecular formula C8H12ClN3O B6224244 N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride CAS No. 94665-32-4

N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride

Cat. No.: B6224244
CAS No.: 94665-32-4
M. Wt: 201.7
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Description

N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride is a chemical compound with the molecular formula C8H11N3O • HCl. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a guanidine group attached to a 3-hydroxyphenylmethyl moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride typically involves the reaction of 3-hydroxybenzylamine with a guanidylating agent. One common method is the use of S-methylisothiourea as the guanidylating agent, which reacts with 3-hydroxybenzylamine under mild conditions to form the desired guanidine derivative . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is isolated by precipitation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. The final product is typically purified through recrystallization or chromatography techniques to meet the required specifications for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives.

    Reduction: The guanidine group can be reduced to form amine derivatives.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with amino acid residues in proteins, modulating their activity. Additionally, the compound may influence cellular pathways by altering the function of key enzymes and receptors involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-hydroxyphenyl)methyl]guanidine hydrochloride
  • N-[(2-hydroxyphenyl)methyl]guanidine hydrochloride
  • N-[(3-methoxyphenyl)methyl]guanidine hydrochloride

Uniqueness

N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications.

Properties

CAS No.

94665-32-4

Molecular Formula

C8H12ClN3O

Molecular Weight

201.7

Purity

95

Origin of Product

United States

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